molecular formula C25H22N2OS B5216932 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one

3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one

Cat. No. B5216932
M. Wt: 398.5 g/mol
InChI Key: SNBMECLSJNBGEI-ZYITZIQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one, also known as BBIT, is a thiazolidinone derivative that has been widely studied for its potential applications in various fields of science. BBIT has a unique chemical structure that makes it a promising candidate for use in drug development, catalysis, and material science.

Scientific Research Applications

3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. In drug development, 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit significant antibacterial, antifungal, and antiviral activity. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been found to possess anticancer properties, making it a potential candidate for cancer therapy. In catalysis, 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been used as a catalyst in various organic reactions, including the synthesis of chiral compounds. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been studied for its potential applications in material science, where it has been used to synthesize new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting their DNA replication. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Biochemical and Physiological Effects
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects, including antibacterial, antifungal, antiviral, and anticancer activity. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to be relatively non-toxic, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its high purity and stability. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is also relatively easy to synthesize, making it a cost-effective candidate for further research. However, 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one.

Future Directions

There are several future directions for research involving 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one. One potential direction is the development of new drugs based on the structure of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit significant antibacterial, antifungal, and antiviral activity, making it a potential candidate for the development of new antibiotics and antiviral agents. Another potential direction is the use of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one in the synthesis of new materials with unique properties. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been used to synthesize new materials with promising applications in various fields of science, including electronics and energy storage. Finally, further research is needed to fully understand the mechanism of action of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one and its potential applications in various fields of science.

Synthesis Methods

3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of benzylamine with 4-methylbenzaldehyde, followed by the reaction of the resulting imine with thioglycolic acid. The final product is obtained by reacting the thiazolidinone intermediate with benzyl bromide in the presence of a base. The synthesis of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been optimized to provide high yields and purity, making it a viable candidate for further research.

properties

IUPAC Name

(5Z)-3-benzyl-2-benzylimino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2OS/c1-19-12-14-20(15-13-19)16-23-24(28)27(18-22-10-6-3-7-11-22)25(29-23)26-17-21-8-4-2-5-9-21/h2-16H,17-18H2,1H3/b23-16-,26-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBMECLSJNBGEI-ZYITZIQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.